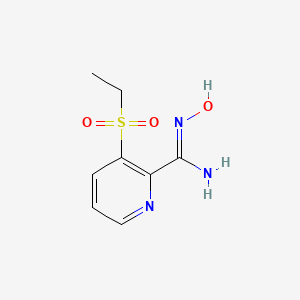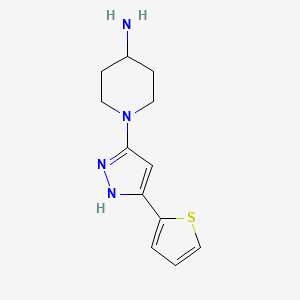
1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine is a compound that features a unique structure combining a thiophene ring, a pyrazole ring, and a piperidine ring
Preparation Methods
The synthesis of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Piperidine Introduction: The final step involves the formation of the piperidine ring, which can be achieved through a reductive amination reaction.
Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or nitro groups present.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study various biological pathways, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The piperidine ring can interact with neurotransmitter receptors, potentially modulating neuronal activity.
Comparison with Similar Compounds
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(Thiophen-2-ylmethyl)piperidin-4-amine: This compound lacks the pyrazole ring, which may result in different electronic properties and biological activities.
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)ethanamine: This compound has an ethanamine group instead of a piperidine ring, which may affect its interaction with biological targets.
The uniqueness of this compound lies in its combination of the thiophene, pyrazole, and piperidine rings, which confer distinct electronic and biological properties.
Properties
Molecular Formula |
C12H16N4S |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H16N4S/c13-9-3-5-16(6-4-9)12-8-10(14-15-12)11-2-1-7-17-11/h1-2,7-9H,3-6,13H2,(H,14,15) |
InChI Key |
LQUDSBGNNFBMPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NNC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
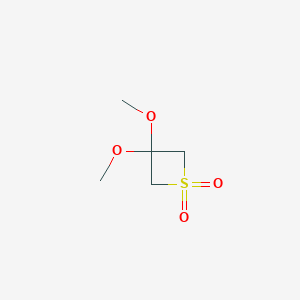
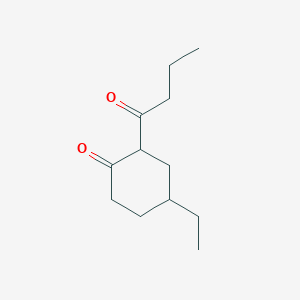
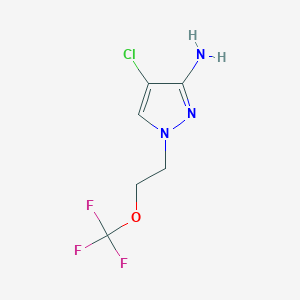
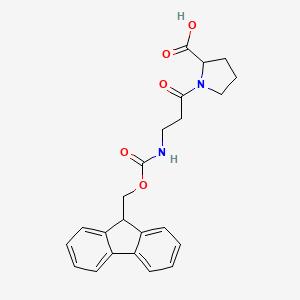

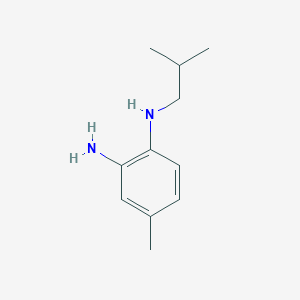
![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
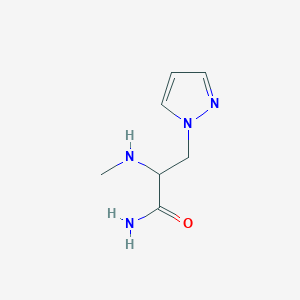


![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)
